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Abstract
L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-

aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive

overview of its pharmacological profile, including its binding affinity, selectivity, and functional

activity. Detailed methodologies for key in vitro and in vivo experiments are presented, along

with a summary of its effects on synaptic plasticity, cognition, and affective behaviors. This

guide is intended to serve as a technical resource for researchers and professionals in the

fields of neuroscience and drug development.

Introduction
L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound identified

as a subtype-selective inverse agonist for the α5 subunit of the GABAA receptor

benzodiazepine binding site[1]. GABAA receptors are the primary mediators of fast inhibitory

neurotransmission in the central nervous system. The α5 subunit is highly expressed in the

hippocampus, a brain region critical for learning and memory[1]. This localization has led to the

investigation of L-655,708 as a potential cognitive enhancer and as a tool to probe the role of

α5-containing GABAA receptors in various physiological and pathological processes.
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L-655,708 exhibits high affinity for the benzodiazepine site of GABAA receptors containing the

α5 subunit. Its selectivity is conferred by a significantly higher binding affinity for the α5 subtype

compared to other α subunits, while its efficacy as a partial inverse agonist is similar across the

subtypes it binds to[1].

Table 1: Binding Affinity (Ki) of L-655,708 for Human
GABAA Receptor Subtypes

GABAA Receptor Subtype Ki (nM) Reference

α5β3γ2 0.45 [2][3][4][5]

α1β3γ2 >50-100 fold lower affinity [2][3][5]

α2β3γ2 >50-100 fold lower affinity [2][3][5]

α3β3γ2 >50-100 fold lower affinity [2][3][5]

α6β3γ2 >50-100 fold lower affinity [2][3][5]

Table 2: Radioligand Binding Parameters for [³H]L-
655,708 in Rat Hippocampus

Parameter Value Reference

Kd 2.4 ± 0.7 nM [6]

Bmax 256 ± 42 fmol/mg protein [6]

Functional Activity
L-655,708 acts as a partial inverse agonist at the benzodiazepine site of α5-containing GABAA

receptors. This means it reduces the constitutive activity of the receptor, thereby decreasing the

GABA-ergic inhibitory tone.

Electrophysiological Effects
In Vitro: In mouse hippocampal slices, L-655,708 enhances long-term potentiation (LTP), a

cellular correlate of learning and memory[3][7][8]. Whole-cell patch-clamp recordings from

ventral CA1 pyramidal neurons 24 hours after systemic administration of L-655,708 in rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.jneurosci.org/content/30/15/5269
https://www.researchgate.net/publication/10973542_Anxiogenic-like_activity_of_L-655708_a_selective_ligand_for_the_benzodiazepine_site_of_GABA_A_receptors_which_contain_the_alpha-5_subunit_in_the_elevated_plus-maze_test
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://pubmed.ncbi.nlm.nih.gov/32688367/
https://www.tocris.com/products/l-655-708_1327
https://www.researchgate.net/publication/10973542_Anxiogenic-like_activity_of_L-655708_a_selective_ligand_for_the_benzodiazepine_site_of_GABA_A_receptors_which_contain_the_alpha-5_subunit_in_the_elevated_plus-maze_test
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://www.tocris.com/products/l-655-708_1327
https://www.researchgate.net/publication/10973542_Anxiogenic-like_activity_of_L-655708_a_selective_ligand_for_the_benzodiazepine_site_of_GABA_A_receptors_which_contain_the_alpha-5_subunit_in_the_elevated_plus-maze_test
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://www.tocris.com/products/l-655-708_1327
https://www.researchgate.net/publication/10973542_Anxiogenic-like_activity_of_L-655708_a_selective_ligand_for_the_benzodiazepine_site_of_GABA_A_receptors_which_contain_the_alpha-5_subunit_in_the_elevated_plus-maze_test
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://www.tocris.com/products/l-655-708_1327
https://www.researchgate.net/publication/10973542_Anxiogenic-like_activity_of_L-655708_a_selective_ligand_for_the_benzodiazepine_site_of_GABA_A_receptors_which_contain_the_alpha-5_subunit_in_the_elevated_plus-maze_test
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://www.tocris.com/products/l-655-708_1327
https://pubmed.ncbi.nlm.nih.gov/9014149/
https://pubmed.ncbi.nlm.nih.gov/9014149/
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://pmc.ncbi.nlm.nih.gov/articles/PMC7785005/
https://pubmed.ncbi.nlm.nih.gov/17046030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


revealed a significant increase in input resistance and a nearly two-fold increase in action

potential frequency[7]. The drug also causes changes in GABAA receptor gating properties

in the ventral hippocampus, leading to an indirect increase in neuronal excitability[7].

In Vivo: In vivo electrophysiological recordings in the ventral tegmental area (VTA) of rats

showed that a single administration of L-655,708 (3 mg/kg, i.p.) led to a robust enhancement

in the number of spontaneously active dopamine neurons 24 hours later.

Signaling Pathway
The primary mechanism of action of L-655,708 involves the modulation of GABAergic

inhibition, which in turn affects glutamatergic signaling and synaptic plasticity.
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Caption: L-655,708 signaling at the α5-GABA(A) receptor.

Behavioral Pharmacology
Cognition Enhancement
In the Morris water maze, a test of spatial learning and memory, L-655,708 has been shown to

enhance performance in rats during both the acquisition and probe trials, indicating improved

learning and memory[3][7][8].
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In the elevated plus-maze test in mice, L-655,708 (0.625-5 mg/kg, i.p.) induced an anxiogenic-

like profile, characterized by a decrease in the time spent and entries into the open arms[9].

Antidepressant-like Effects
Similar to ketamine, L-655,708 has demonstrated rapid and sustained antidepressant-like

effects in animal models of depression, such as the forced swim test[7]. These effects are

associated with plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC)

[7].

Experimental Protocols
Radioligand Binding Assay ([³H]L-655,708)

Tissue Preparation: Rat hippocampus is homogenized in cold buffer and centrifuged to

prepare a membrane fraction.

Assay Conditions: Membranes are incubated with [³H]L-655,708 in a buffer solution. Non-

specific binding is determined in the presence of an excess of a non-labeled competing

ligand.

Data Analysis: The binding data are analyzed using Scatchard analysis to determine the Kd

and Bmax values[6].
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Caption: Workflow for a [³H]L-655,708 radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology
Slice Preparation: Acute brain slices containing the hippocampus are prepared from rats.

Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.
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Solutions: The extracellular solution typically contains (in mM): 124 NaCl, 2 KCl, 2 MgSO4,

1.25 NaH2PO4, 2 CaCl2, 26 NaHCO3, 10 Dextrose, and 0.4 Vitamin C. The intracellular

solution is formulated to study specific currents[7].

Drug Application: L-655,708 is applied to the bath to observe its effects on neuronal

properties.

Morris Water Maze
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

Procedure: Rats are trained over several days to find the hidden platform using distal cues in

the room.

Measures: Latency to find the platform, path length, and time spent in the target quadrant

during a probe trial (platform removed) are recorded.

Drug Administration: L-655,708 is administered prior to the training sessions[8].

Elevated Plus-Maze
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the

floor.

Procedure: Mice are placed in the center of the maze and allowed to explore for a set time.

Measures: The time spent and the number of entries into the open and closed arms are

recorded[9].

Drug Administration: L-655,708 is administered intraperitoneally prior to the test[9].
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Caption: Experimental workflow for the elevated plus-maze test.

Forced Swim Test
Apparatus: A cylinder filled with water from which the animal cannot escape.

Procedure: Rats or mice are placed in the water for a specific duration.
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Measures: The duration of immobility is recorded as a measure of depressive-like behavior.

Drug Administration: L-655,708 is administered prior to the test.

Conclusion
L-655,708 is a valuable pharmacological tool for studying the role of α5-containing GABAA

receptors in the central nervous system. Its high affinity and selectivity make it a precise probe

for investigating the involvement of this receptor subtype in cognitive processes, anxiety, and

mood regulation. The detailed experimental protocols provided in this guide offer a foundation

for researchers to further explore the therapeutic potential and neurobiological functions of

modulating α5-GABAA receptor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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